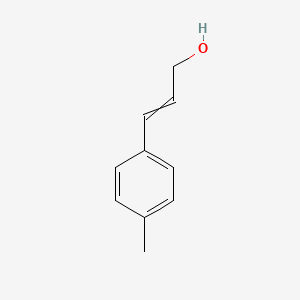

p-Methylcinnamyl alcohol

Description

Contextualization within Cinnamyl Alcohol Derivatives and Related Chemical Entities

p-Methylcinnamyl alcohol, systematically named (2E)-3-(4-methylphenyl)prop-2-en-1-ol, belongs to the family of cinnamyl alcohols. These are primary alcohols characterized by a 3-phenylprop-2-en-1-ol backbone. The parent compound, cinnamyl alcohol, is a naturally occurring substance found in esterified form in plants like cinnamon. prepchem.comwikipedia.orgnih.gov The derivatives of cinnamyl alcohol are distinguished by various substituents on the phenyl ring. In the case of this compound, a methyl group is positioned at the para- (or 4-) position of the benzene (B151609) ring.

This substitution significantly influences the molecule's electronic properties and, consequently, its reactivity and physical characteristics. The methyl group is an electron-donating group, which can affect the reaction rates and mechanisms at the allylic alcohol and the double bond compared to the unsubstituted cinnamyl alcohol. Other related chemical entities include the corresponding aldehyde, p-methylcinnamaldehyde (B151977), and the carboxylic acid, p-methylcinnamic acid, which are its direct synthetic precursors or oxidation products. prepchem.commdpi.cominchem.org The study of these related compounds is integral to understanding the chemistry of this compound.

Historical Trajectory of Synthesis and Characterization of this compound

The synthesis of cinnamyl alcohol derivatives is historically linked to the development of selective reduction methods for α,β-unsaturated aldehydes. One of the earliest and most significant methods is the Meerwein-Ponndorf-Verley (MPV) reduction, discovered in 1925. wikipedia.org This reaction utilizes aluminum alkoxides, such as aluminum isopropoxide, to selectively reduce aldehydes and ketones to their corresponding alcohols. minia.edu.egalfa-chemistry.com The MPV reduction is highly chemoselective, leaving carbon-carbon double bonds intact, making it an ideal method for the synthesis of cinnamyl alcohols from their respective cinnamaldehydes. alfa-chemistry.com It can be inferred that the synthesis of this compound was achievable early on through the application of the MPV reduction to p-methylcinnamaldehyde.

Another classical route to this compound involves the synthesis of p-methylcinnamic acid, followed by its reduction. p-Methylcinnamic acid can be prepared through reactions like the Perkin reaction or the Knoevenagel condensation, starting from p-methylbenzaldehyde. researchgate.net Subsequent reduction of the carboxylic acid or its ester to the alcohol would yield this compound.

Modern synthetic approaches have expanded the toolkit for producing substituted cinnamyl alcohols. A Chinese patent describes a method for synthesizing cinnamyl alcohol derivatives with alkyl substituents on the benzene ring using a two-phase system with microwave irradiation, starting from the corresponding benzaldehyde (B42025) derivative and beta-bromoethanol. mdpi.comgoogle.com Catalytic hydrogenation of p-methylcinnamaldehyde over various metal catalysts is another widely studied method. nih.govpku.edu.cnscielo.br

The characterization of this compound relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would show characteristic absorptions for the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a detailed map of the molecule's structure, with chemical shifts and coupling constants confirming the connectivity of all atoms. nsf.govchemicalbook.commdpi.com Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structure. massbank.eunist.govrsc.org

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-3-(4-methylphenyl)prop-2-en-1-ol |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

| Boiling Point | Not explicitly found, but expected to be slightly higher than cinnamyl alcohol (250 °C) |

| Melting Point | Not explicitly found, but expected to be in a similar range to cinnamyl alcohol (33 °C) |

| Solubility | Expected to be soluble in common organic solvents like ethanol (B145695) and ether, and slightly soluble in water |

Note: Some physical properties are estimated based on the parent compound, cinnamyl alcohol.

Significance of this compound as a Model Compound in Organic Synthesis

In organic synthesis, model compounds are crucial for developing and understanding new reactions and catalysts. The hydrogenation of α,β-unsaturated aldehydes is a benchmark reaction for testing the selectivity of catalysts, as the catalyst must preferentially reduce the carbonyl group over the conjugated carbon-carbon double bond to yield the unsaturated alcohol. nih.govresearchgate.net Cinnamaldehyde (B126680) is a widely used model substrate for these studies. pku.edu.cnscielo.br

This compound, and its precursor p-methylcinnamaldehyde, serve as important variations of this model system. The presence of the electron-donating methyl group at the para-position allows researchers to investigate the electronic effects of substituents on the catalytic process. By comparing the reaction rates, selectivity, and conversion for the hydrogenation of p-methylcinnamaldehyde with those of unsubstituted cinnamaldehyde, valuable insights into the reaction mechanism and the nature of the catalyst's active sites can be gained. These studies are essential for the rational design of more efficient and selective catalysts for the synthesis of fine chemicals and pharmaceuticals.

Overview of Research Paradigms and Evolving Methodologies in this compound Studies

Research involving this compound and its related compounds has evolved from classical synthetic methods to more advanced and sustainable approaches.

Catalytic Hydrogenation: A significant body of research focuses on the selective hydrogenation of p-methylcinnamaldehyde. This includes the use of various heterogeneous catalysts, such as platinum, palladium, and ruthenium, often supported on materials like carbon or titania. nih.govscielo.br Bimetallic catalysts, for instance, Pt-Fe, have also been investigated to enhance selectivity towards the unsaturated alcohol. pku.edu.cn The reaction conditions, including solvent, temperature, and hydrogen pressure, are systematically varied to optimize the yield of this compound. researchgate.net

Transfer Hydrogenation: This approach offers an alternative to using high-pressure hydrogen gas. It involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326), to the substrate. mdpi.com The Meerwein-Ponndorf-Verley reduction is a classic example of transfer hydrogenation. minia.edu.egalfa-chemistry.comorganic-chemistry.org Modern research explores new catalyst systems, including those based on cobalt and nickel complexes, for efficient transfer hydrogenation under milder conditions. mdpi.com

Biocatalysis: In recent years, there has been a growing interest in developing "green" and sustainable methods for chemical synthesis. Biocatalysis, which uses enzymes or whole microorganisms to carry out chemical transformations, is a promising approach. nih.govfrontiersin.org For instance, engineered Escherichia coli strains have been developed to produce cinnamyl alcohol from cinnamic acid. nih.gov Similar biocatalytic systems could be adapted for the synthesis of this compound from p-methylcinnamic acid, offering a more environmentally friendly route to this compound. The production of the precursor, p-methylcinnamic acid, can also be achieved through microbial fermentation. frontiersin.org

Spectroscopic and Analytical Techniques: The characterization of this compound and the analysis of reaction mixtures rely on sophisticated analytical methods. High-resolution NMR spectroscopy is indispensable for unambiguous structure elucidation and for determining the stereochemistry of reaction products. nsf.govmdpi.com Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are routinely used to monitor reaction progress and assess product purity.

Summary of Synthetic Methodologies for this compound

| Method | Precursor | Key Reagents/Catalysts | Key Features |

| Meerwein-Ponndorf-Verley Reduction | p-Methylcinnamaldehyde | Aluminum isopropoxide, Isopropanol | High chemoselectivity, mild conditions. wikipedia.orgminia.edu.egalfa-chemistry.com |

| Catalytic Hydrogenation | p-Methylcinnamaldehyde | H₂, Pt, Pd, Ru, or bimetallic catalysts | Widely studied, selectivity is a key challenge. nih.govpku.edu.cnscielo.br |

| Reduction of Carboxylic Acid/Ester | p-Methylcinnamic acid or its ester | Reducing agents like LiAlH₄ | A two-step process from the aldehyde. prepchem.commdpi.com |

| Microwave-Assisted Synthesis | p-Methylbenzaldehyde, beta-bromoethanol | Triphenylphosphine (B44618), organic base | Modern, potentially faster method. mdpi.comgoogle.com |

| Biocatalysis (potential) | p-Methylcinnamic acid | Engineered enzymes/microorganisms | "Green" and sustainable approach. nih.govfrontiersin.org |

Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons in the 7.0-7.5 ppm region (showing splitting pattern of a 1,4-disubstituted benzene ring).- Vinylic protons in the 6.0-7.0 ppm region.- Methylene (B1212753) protons adjacent to the oxygen at around 4.3 ppm.- Methyl protons of the p-methyl group around 2.3 ppm.- A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Aromatic carbons between 125-140 ppm.- Vinylic carbons between 120-140 ppm.- Methylene carbon adjacent to oxygen around 63 ppm.- Methyl carbon around 21 ppm. |

| IR Spectroscopy | - Broad O-H stretch around 3300 cm⁻¹.- Aromatic C-H stretches just above 3000 cm⁻¹.- Alkene C=C stretch around 1650 cm⁻¹.- Aromatic C=C stretches around 1600 and 1500 cm⁻¹.- C-O stretch around 1030 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 148.- Fragments corresponding to the loss of water (m/z = 130), and other characteristic fragmentations of allylic alcohols and substituted benzenes. |

Note: The expected spectroscopic data is based on the known spectra of cinnamyl alcohol and general principles of spectroscopy. chemicalbook.commassbank.eunist.gov

Structure

3D Structure

Properties

CAS No. |

1504-62-7 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-(4-methylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7,11H,8H2,1H3 |

InChI Key |

DRXICXADZKJOTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CCO |

Origin of Product |

United States |

Synthetic Methodologies for P Methylcinnamyl Alcohol

Classical Retrosynthetic Pathways for p-Methylcinnamyl Alcohol

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules. leah4sci.comamazonaws.comoregonstate.edu For this compound, this involves conceptually breaking down the target molecule into simpler, commercially available starting materials. leah4sci.comamazonaws.comoregonstate.edu The primary disconnections for this compound are at the carbon-carbon double bond and the alcohol functional group, leading to several strategic synthetic routes.

Aldol (B89426) Condensation Routes to p-Methylcinnamaldehyde (B151977) Precursors

The aldol condensation reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmagritek.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgmagritek.com In the context of synthesizing p-methylcinnamaldehyde, the precursor to this compound, a crossed aldol condensation is employed. wikipedia.org

This specific synthesis involves the reaction of p-tolualdehyde with acetaldehyde. In this reaction, p-tolualdehyde, which lacks α-hydrogens, cannot form an enolate and thus acts as the electrophilic partner. wikipedia.org Acetaldehyde, possessing acidic α-hydrogens, is deprotonated by a base to form the nucleophilic enolate. The enolate then attacks the carbonyl carbon of p-tolualdehyde. The subsequent dehydration of the aldol addition product yields p-methylcinnamaldehyde. scispace.com

Zeolites have been explored as catalysts for such mixed aldol condensations. scispace.comresearchgate.net For instance, the reaction of p-tolualdehyde and ethanal over a zeolite catalyst can produce p-methylcinnamaldehyde. scispace.comresearchgate.net However, the reaction conditions, such as temperature, can influence the product distribution, with higher temperatures favoring the mixed condensation product. scispace.com

Grignard Reagent Approaches for Carbon-Carbon Bond Formation

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound. mnstate.eduorganic-chemistry.orgpressbooks.pub This reaction can be adapted to synthesize this compound. A plausible retrosynthetic approach involves the disconnection of the bond between the β-carbon and the aromatic ring.

A potential synthetic route would involve the reaction of a Grignard reagent derived from a vinyl halide with p-tolualdehyde. However, a more common and practical approach involves preparing a Grignard reagent from 4-bromotoluene (B49008) (p-tolylmagnesium bromide) and reacting it with an α,β-unsaturated aldehyde like acrolein. The Grignard reagent adds to the carbonyl carbon of acrolein to form a secondary allylic alcohol after an acidic workup. pressbooks.puborganicchemistrytutor.com

It is crucial to control the reaction conditions to favor the 1,2-addition to the carbonyl group rather than the 1,4-conjugate addition to the double bond. The reactivity of the Grignard reagent and the substrate, as well as the solvent and temperature, play significant roles in determining the regioselectivity of the addition. organic-chemistry.org

Wittig Reaction and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modifications are powerful methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions involve the reaction of a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction) with an aldehyde or ketone. organic-chemistry.orgwikipedia.orgnrochemistry.com

To synthesize the carbon-carbon double bond in this compound's precursor, p-methylcinnamaldehyde, the Wittig reaction would involve the reaction of p-tolualdehyde with a suitable phosphorus ylide. The ylide would be prepared from the corresponding phosphonium (B103445) salt, which in turn is synthesized from an appropriate alkyl halide and triphenylphosphine (B44618). libretexts.orgualberta.ca The reaction of the ylide with p-tolualdehyde forms an oxaphosphetane intermediate, which then collapses to form the desired alkene (p-methylcinnamaldehyde) and triphenylphosphine oxide. wikipedia.orgualberta.ca The stereochemistry of the resulting alkene (E or Z) can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than Wittig ylides. wikipedia.orgnrochemistry.commdpi.com This reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The synthesis of p-methylcinnamaldehyde via the HWE reaction would involve reacting p-tolualdehyde with a phosphonate carbanion generated by treating a suitable phosphonate ester with a base. slideshare.net The byproduct, a water-soluble phosphate (B84403) ester, is easily removed, simplifying purification. wikipedia.org

Reduction Technologies for the Synthesis of this compound

The final step in the synthesis of this compound involves the selective reduction of the aldehyde functional group of p-methylcinnamaldehyde. Care must be taken to preserve the carbon-carbon double bond.

Catalytic Hydrogenation Protocols for Cinnamyl Aldehyde Intermediates

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups. google.com For the selective reduction of an α,β-unsaturated aldehyde like p-methylcinnamaldehyde to the corresponding unsaturated alcohol, the choice of catalyst and reaction conditions is critical to avoid the reduction of the carbon-carbon double bond. scielo.br

Various catalysts have been investigated for the selective hydrogenation of cinnamaldehyde (B126680) and its derivatives. google.comoup.comoup.com Supported platinum catalysts, sometimes modified with a second metal, have shown effectiveness in the selective hydrogenation of α,β-unsaturated aldehydes. scielo.br For example, platinum-iron catalysts supported on titania have been studied for the hydrogenation of cinnamaldehyde. scielo.br The use of specific promoters or additives, such as potassium salts, can enhance the selectivity towards the unsaturated alcohol. google.com The reaction is typically carried out under hydrogen pressure at a controlled temperature. google.comscielo.br

| Catalyst System | Substrate | Product | Selectivity/Yield | Reference |

| Palladium on carbon | 4-methylcinnamaldehyde | p-Methylhydrocinnamic aldehyde | High yield (for full saturation) | |

| Palladium-alumina with potassium salt additive | p-tert-butyl-alpha-methyl-cinnamaldehyde | p-tert-butyl-alpha-methyl-dihydro-cinnamaldehyde | Increased yields | google.com |

| Platinum-Iron on Titania | Cinnamaldehyde | Cinnamyl alcohol & Hydrocinnamaldehyde (B1666312) | Dependent on conditions | scielo.br |

Metal Hydride Reduction Mechanisms in the Formation of this compound

Metal hydrides are common laboratory reagents for the reduction of carbonyl compounds. almerja.comuop.edu.pklibretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective in reducing aldehydes and ketones to alcohols. uop.edu.pklibretexts.org

For the synthesis of this compound from p-methylcinnamaldehyde, sodium borohydride is often the reagent of choice due to its milder nature compared to lithium aluminum hydride. uop.edu.pk NaBH₄ is capable of selectively reducing the aldehyde group in the presence of the alkene functionality. libretexts.org The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. almerja.comuop.edu.pk This nucleophilic attack results in the formation of an alkoxide intermediate. pressbooks.pubalmerja.com Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol) or an aqueous workup, yields the final alcohol product, this compound. uop.edu.pklibretexts.org One mole of sodium borohydride can, in principle, reduce four moles of the aldehyde. uop.edu.pk

The use of potassium borohydride in an alkaline ethanol (B145695) or methanol solution has also been reported for the preparation of cinnamyl alcohol from cinnamaldehyde, achieving high yields. google.com Nanometric alkali metal hydrides have also been shown to be highly effective for the selective reduction of cinnamaldehyde to cinnamyl alcohol. researchgate.net

| Reducing Agent | Substrate | Solvent | Product | Key Feature | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones | Alcohols (e.g., Methanol, Ethanol) | Alcohols | Milder, selective for C=O over C=C | uop.edu.pklibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes/Ketones/Esters | Anhydrous Ether | Alcohols | More reactive, less selective | almerja.comuop.edu.pklibretexts.org |

| Potassium Borohydride (KBH₄) | Cinnamaldehyde | Alkaline Ethanol/Methanol | Cinnamyl alcohol | High yield | google.com |

| Nano-NaH | Cinnamaldehyde | - | Cinnamyl alcohol | High conversion and selectivity | researchgate.net |

Transfer Hydrogenation Techniques and Selectivity Considerations

Transfer hydrogenation represents a significant and safer alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas. rsc.org This technique involves the transfer of hydrogen from a donor molecule, such as a secondary alcohol or formic acid, to the substrate, mediated by a metal catalyst. rsc.org The primary challenge in the synthesis of this compound from p-methylcinnamaldehyde via transfer hydrogenation is achieving high chemoselectivity for the reduction of the carbonyl group (C=O) while preserving the carbon-carbon double bond (C=C). acs.orgrsc.org

The selectivity of this reaction is intricately linked to the nature of the catalyst, the hydrogen donor, and the reaction conditions. For instance, homogeneous catalysts like cobalt(II) and nickel(II) iminopyridine Schiff base complexes have demonstrated high catalytic activity in the transfer hydrogenation of cinnamaldehyde. mdpi.com Interestingly, while these complexes show high selectivity towards the formation of hydrocinnamaldehyde (reduction of the C=C bond) in a homogeneous system, immobilizing them on a γ-Fe3O4 support shifts the selectivity towards cinnamyl alcohol (reduction of the C=O bond). mdpi.com This shift is attributed to the preferred interaction of the carbonyl group with the catalyst's active sites when supported. mdpi.com

In silico studies have further elucidated these selectivity patterns, suggesting that the adsorption energies of the different functional groups on the catalyst surface play a crucial role. mdpi.com For homogeneous catalysts, the C=C bond may interact more favorably with the metal center, leading to its reduction. mdpi.com Conversely, on a heterogeneous support, steric or electronic factors can favor the adsorption of the aldehyde via the carbonyl group, resulting in the desired unsaturated alcohol. acs.orgmdpi.com The choice of hydrogen donor also influences the outcome, with isopropanol (B130326) and formic acid being common and effective options. rsc.orgmdpi.com

Advanced Synthetic Approaches to this compound

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for preparing this compound. These approaches often utilize organometallic catalysis and adhere to the principles of green chemistry to enhance sustainability.

Organometallic Catalysis in C-C Coupling and Reductive Transformations

Organometallic catalysts, particularly those based on palladium and ruthenium, have revolutionized the synthesis of complex organic molecules, including allylic alcohols like this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net The Heck reaction, for example, allows for the coupling of aryl halides with alkenes. organic-chemistry.org In a relevant synthesis, functionalized cinnamaldehydes have been prepared through an oxidative Heck reaction between acrolein and p-tolylboronic acid. nih.gov This reaction, using a palladium(II) catalyst, yields (E)-3-(p-Tolyl)acrylaldehyde, the direct precursor to this compound. nih.gov Subsequent selective reduction of the aldehyde group would furnish the target alcohol.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, provides another strategic route. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a combination of palladium and copper complexes, can be adapted for the synthesis of cinnamyl alcohol derivatives. wikipedia.org Modern protocols have even developed copper-free Sonogashira couplings that can be performed in water, enhancing the reaction's green credentials. nih.govresearchgate.net The synthesis of this compound via this method would involve the coupling of a suitable p-tolyl halide with a propargyl alcohol equivalent.

The efficiency of these cross-coupling reactions is highly dependent on the choice of ligands, which stabilize the palladium catalyst and influence its reactivity and selectivity. nih.govmit.edumit.edu

Ruthenium complexes are highly effective catalysts for the hydrogenation and transfer hydrogenation of unsaturated compounds. nih.govdiva-portal.orgrsc.org In the context of this compound synthesis, ruthenium catalysts offer a means to selectively reduce the carbonyl group of p-methylcinnamaldehyde. The selectivity of ruthenium-catalyzed hydrogenations can be finely tuned by the ligand environment around the metal center. rsc.org For instance, certain ruthenium catalysts have been shown to be highly effective for the hydrogenation of α,β-unsaturated aldehydes to the corresponding unsaturated alcohols. nih.gov

The mechanism often involves the formation of a ruthenium-hydride species which then selectively delivers hydrogen to the polarized C=O bond over the less polar C=C bond. diva-portal.org The choice of reaction conditions, such as temperature, pressure, and solvent, is also critical in directing the reaction towards the desired product. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the design of synthetic routes. core.ac.ukacs.org

Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water, is a cornerstone of green chemistry. acs.orgmdpi.com Solvent-free, or neat, conditions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste.

Data Tables

Table 1: Heck Reaction for the Synthesis of (E)-3-(p-Tolyl)acrylaldehyde

| Catalyst | Ligand | Reoxidant | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | dmphen | p-bzq | Acetonitrile (B52724) | 17 | rt | 58 | nih.gov |

Data sourced from a study on the synthesis of functionalized cinnamaldehydes. nih.gov

Table 2: Transfer Hydrogenation of Cinnamaldehyde Derivatives

| Catalyst | Support | Hydrogen Donor | Selectivity (Product) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Co(II) Schiff Base | None | Formic Acid | Hydrocinnamaldehyde (88.7%) | >99 | mdpi.com |

| Co(II) Schiff Base | γ-Fe₃O₄ | Formic Acid | Cinnamyl Alcohol (89.7%) | >99 | mdpi.com |

| Ni(II) Schiff Base | None | Formic Acid | Hydrocinnamaldehyde (92.6%) | >99 | mdpi.com |

| Ni(II) Schiff Base | γ-Fe₃O₄ | Formic Acid | Cinnamyl Alcohol (87.7%) | >99 | mdpi.com |

This table illustrates the influence of catalyst support on selectivity. mdpi.com

Biocatalytic Pathways for Selective Transformations

Biocatalysis offers a powerful route for the selective synthesis of this compound, primarily through the reduction of p-methylcinnamaldehyde. This approach leverages the high chemoselectivity of enzymes, particularly alcohol dehydrogenases (ADHs), to reduce the aldehyde group while leaving the carbon-carbon double bond intact, a challenging task for many traditional chemical reductants.

Research into ADHs has identified enzymes from various microbial sources, such as yeast and specific bacteria like Lactobacillus kefir, that are capable of catalyzing the asymmetric transfer hydrogenation of prochiral carbonyl compounds to furnish chiral alcohols. researchgate.netnih.gov These enzymes operate under mild conditions of temperature and pH, often in aqueous media, thereby reducing the environmental impact associated with harsh chemicals and organic solvents. researchgate.netdechema.de The reduction of α,β-unsaturated aldehydes like trans-α-methylcinnamaldehyde to its corresponding alcohol has been demonstrated with high chemoselectivity, achieving yields of up to 88% with no reduction of the C=C double bond observed. unito.it

A more advanced biocatalytic strategy involves multi-enzyme cascades that construct the target molecule from simple, renewable precursors. A model for this approach is the three-step synthesis of cinnamyl alcohol from L-phenylalanine, which utilizes a phenylalanine ammonia (B1221849) lyase (PAL), a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH). wiley-vch.de An analogous pathway for this compound would begin with p-methyl-L-phenylalanine, converting it sequentially to p-methylcinnamic acid, then to p-methylcinnamaldehyde, and finally to this compound. Such cascades can be performed in a one-pot setup or within a single engineered microorganism, representing a highly efficient and sustainable manufacturing process.

| Enzyme/System | Substrate | Transformation | Key Findings & Selectivity | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | p-Methylcinnamaldehyde | Selective C=O Reduction | High chemoselectivity for the aldehyde group is characteristic of ADHs, leaving the C=C bond intact. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| Ruthenium Pincer Complex (Chemical Analogue) | trans-α-Methylcinnamaldehyde | Transfer Hydrogenation | Demonstrates high chemoselectivity, yielding 88% trans-α-methylcinnamol with no C=C bond reduction. unito.it | unito.it |

| Multi-Enzyme Cascade (Proposed) | p-Methyl-L-phenylalanine | Three-Step Synthesis | An analogous pathway to cinnamyl alcohol production could offer a fully biocatalytic route from a renewable amino acid. wiley-vch.de | wiley-vch.de |

Utilization of Renewable Feedstocks

The production of this compound can be integrated into a biorefinery concept by utilizing precursors derived from renewable biomass. This approach aligns with green chemistry principles by reducing reliance on petrochemicals. The key starting material for many synthetic routes is p-tolualdehyde.

Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin (B12514952), is a vast and underutilized renewable resource. mdpi.com Lignin, an aromatic polymer, is a particularly relevant source for aromatic chemicals. Through catalytic oxidation and depolymerization processes, lignin can be broken down into valuable aromatic monomers such as syringaldehyde (B56468) and vanillin. mdpi.com While direct conversion to p-tolualdehyde is complex, technologies are emerging for producing bio-based toluene (B28343) from lignin, which can then be converted to p-tolualdehyde using established chemical methods like the Gattermann-Koch reaction. orgsyn.orgprepchem.com Furthermore, research has shown the synthesis of p-tolualdehyde from acetaldehyde, a common bio-based chemical, demonstrating a potential pathway from carbohydrate-derived feedstocks. acs.org

The biocatalytic pathways discussed previously inherently rely on renewable feedstocks. The starting amino acid, p-methyl-L-phenylalanine, can be produced through the fermentation of sugars (e.g., glucose) and glycerol (B35011), which are readily available from sources like corn and biodiesel production byproducts. science.gov This seamless integration of fermentation and biocatalysis provides a direct and sustainable route from agricultural feedstocks to the final specialty chemical.

| Renewable Feedstock | Derived Intermediate | Key Precursor | Synthetic Approach | Reference |

|---|---|---|---|---|

| Lignocellulosic Biomass | Bio-Toluene | p-Tolualdehyde | Catalytic conversion of biomass to toluene, followed by formylation. | acs.org, orgsyn.org |

| Sugars (e.g., Glucose), Glycerol | p-Methyl-L-phenylalanine | p-Methylcinnamaldehyde | Fermentation to produce the amino acid, followed by a multi-enzyme cascade. | science.gov |

| Carbohydrates | Acetaldehyde | p-Tolualdehyde | Catalytic condensation and dehydrogenation of acetaldehyde. acs.org | acs.org |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production for the synthesis of this compound. By pumping reagents through a heated reactor containing a packed or wall-coated catalyst, flow systems enable superior control over reaction parameters, leading to enhanced safety, consistency, and product yield. aston.ac.uk

The selective hydrogenation of p-methylcinnamaldehyde is an ideal candidate for flow chemistry. In batch reactors, catalyst deactivation and side reactions, such as the formation of acetals, can lower the selectivity for the desired unsaturated alcohol. mdpi.com Continuous flow processes mitigate these issues. The constant flow of reactants and products prevents the buildup of catalyst poisons and byproducts in the reaction zone, leading to significantly longer catalyst lifetimes and higher productivity. aston.ac.uk

Studies on the continuous hydrogenation of cinnamaldehyde using a Pt/SiO₂ catalyst in a wall-coated tube reactor have demonstrated exceptional results that are directly applicable to its p-methylated analogue. A selectivity of 90% towards cinnamyl alcohol was achieved at a cinnamaldehyde conversion of 98.8%. mdpi.com This represents a marked improvement over comparable batch processes. mdpi.com Furthermore, flow systems allow for straightforward process intensification; for instance, increasing the reaction temperature from 90 °C to 150 °C can increase reaction rates by a factor of 2.5 without a detrimental effect on selectivity or catalyst stability. mdpi.com The ability to precisely tune parameters like residence time provides a simple method to optimize the conversion and selectivity for the target product. aston.ac.uk

| Parameter | Batch Process | Continuous Flow Process | Impact & Significance | Reference |

|---|---|---|---|---|

| Catalyst | Pt/SiO₂ | Effective for selective C=O hydrogenation. | aston.ac.uk, mdpi.com | |

| Selectivity (Unsaturated Alcohol) | Lower due to side reactions (e.g., acetal (B89532) formation) and over-hydrogenation. | Significantly higher (e.g., 90%). mdpi.com Continuous removal of products prevents further reaction. | Higher purity of the desired product. | mdpi.com |

| Productivity | Limited by catalyst deactivation and batch cycle times. | Up to four-fold enhancement reported. aston.ac.uk Stable, long-term operation is possible. | Increased throughput and efficiency. | aston.ac.uk |

| Process Control | Difficult to control temperature precisely in large volumes (hot spots). | Excellent heat transfer and precise control over temperature, pressure, and residence time. | Improved safety and reproducibility. | aston.ac.uk, mdpi.com |

| Scalability | Challenging; requires re-optimization. | Simple; achieved by running the system for a longer duration. | Facilitates transition from lab to industrial scale. | aston.ac.uk |

Chemical Reactivity and Derivatization of P Methylcinnamyl Alcohol

Oxidation Reactions of the Hydroxyl Group in p-Methylcinnamyl Alcohol

The hydroxyl group of this compound can undergo oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

The selective oxidation of this compound to p-methylcinnamaldehyde (B151977) is a key transformation. Various oxidizing agents can achieve this, with the choice of reagent often influencing the reaction's efficiency and selectivity. For instance, benzyltrimethylammonium (B79724) dichloroiodate (BTMACI), in the presence of zinc chloride, has been shown to effectively oxidize cinnamyl and substituted cinnamyl alcohols, including this compound, to their corresponding aldehydes. researchgate.net The reaction is first-order with respect to the alcohol, BTMACI, and zinc chloride. researchgate.net The proposed reactive oxidizing species is [(PhCH₂Me₃N)⁺(IZn₂Cl₆)⁻¹]. researchgate.net

Another approach involves the use of iron-picolinate complexes as catalysts for the chemoselective oxidation of allylic and benzylic alcohols with hydrogen peroxide under mild conditions. rsc.org This method offers a green alternative to traditional oxidizing agents. Additionally, the oxidation of α-methylcinnamyl alcohol can produce α-methylcinnamaldehyde.

Table 1: Oxidation of this compound to p-Methylcinnamaldehyde

| Oxidizing System | Catalyst/Promoter | Key Observations | Reference |

|---|---|---|---|

| Benzyltrimethylammonium dichloroiodate (BTMACI) | Zinc Chloride | First-order reaction kinetics with respect to all reactants. | researchgate.net |

| Hydrogen Peroxide | Iron-Picolinate Complexes | Chemoselective oxidation under mild conditions. | rsc.org |

Further oxidation of the intermediate p-methylcinnamaldehyde, or direct oxidation of this compound under stronger conditions, leads to the formation of p-methylcinnamic acid. In vivo metabolic studies of cinnamyl alcohol show its oxidation to cinnamic acid, which is then further metabolized. inchem.org While direct synthetic routes from this compound to p-methylcinnamic acid are less commonly detailed, the oxidation of the corresponding aldehyde is a standard organic transformation. The oxidation of p-methylcinnamic acid itself has been studied, with enzymes like CYP199A4 capable of hydroxylating the methyl group to form 4-hydroxymethylcinnamic acid. rsc.org

Esterification and Etherification Reactions of this compound

The hydroxyl group of this compound readily participates in esterification and etherification reactions, yielding a diverse range of derivatives.

The esterification of cinnamyl alcohols is a common method for producing specialty chemicals, particularly for fragrance and flavor applications. femaflavor.org While specific examples focusing solely on this compound are not extensively detailed, the general principles of esterification apply. These reactions typically involve reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. chemguide.co.ukuns.ac.id For example, Steglich esterification, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), has been shown to be a highly efficient method for synthesizing cinnamyl cinnamate (B1238496) esters, achieving nearly quantitative yields compared to traditional methods using acyl halides. cmu.ac.th This method could presumably be applied to this compound to produce various p-methylcinnamyl esters.

The synthesis of ethers from cinnamyl alcohols can be achieved through various methods. One such method involves the liquid-phase etherification of cinnamyl alcohols in the presence of a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst at elevated temperatures (100˚C - 135˚C) to form bis(cinnamyl) ethers. scirp.org This direct dehydration of two alcohol molecules represents an economical route to symmetrical ethers. scirp.org

Reactions Involving the Olefinic Moiety of this compound

The carbon-carbon double bond in the side chain of this compound is also a site of reactivity, allowing for a variety of addition and isomerization reactions.

The double bond can undergo addition reactions, such as the addition of bromine to the double bond of p-methylcinnamic acid to form the corresponding dibromide. akjournals.com While this example involves the carboxylic acid, a similar reaction would be expected for the alcohol under appropriate conditions.

Furthermore, the olefinic moiety can be involved in more complex transformations. For instance, reactions involving p-methylcinnamyltrimethylammonium compounds can lead to the formation of a reactive intermediate, α-vinyl-p-xylylene, which can then undergo cyclic dimerization. kpi.ua Additionally, copper-catalyzed reactions of allylic alcohols, which could include this compound, with sulfonamides and alkenes can lead to the formation of unsaturated sulfonamides. hanyang.ac.kr In these reactions, the copper catalyst is believed to play a dual role in stabilizing the allylic cation and activating the alkene double bond. hanyang.ac.kr

Electrophilic Addition Reactions to the Cinnamyl System

The carbon-carbon double bond in the cinnamyl system is electron-rich, making it susceptible to attack by electrophiles in addition reactions. byjus.com These reactions are a cornerstone for introducing new functional groups across the double bond.

A significant example is the asymmetric bromohydroxylation of cinnamyl alcohols, which installs both a halogen and a hydroxyl group across the double bond, creating two new stereogenic centers. nih.gov This electrophilic addition of bromine in the presence of water as a nucleophile can be rendered highly enantioselective through the use of chiral catalysts. nih.gov Research has shown that using catalysts like (DHQD)₂PHAL with water as the nucleophile can produce optically active bromohydrins with high enantiomeric excess (ee). nih.gov For instance, in reactions with substituted cinnamyl alcohols, enantioselectivities of up to 95% ee have been achieved. nih.gov The reaction proceeds through a classic electrophilic addition mechanism where the electrophile (e.g., a bromonium ion) is attacked by the alkene, followed by nucleophilic attack by water. nih.govquimicaorganica.org

The regioselectivity of these additions, such as the addition of hydrogen halides (HX), is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate. byjus.com In the case of this compound, the benzylic position (the carbon atom attached to the aromatic ring) is able to stabilize a positive charge effectively.

Table 1: Asymmetric Bromohydroxylation of Cinnamyl Alcohols This table summarizes typical outcomes for the catalytic enantioselective bromohydroxylation of cinnamyl alcohols, a representative electrophilic addition reaction.

| Substrate Example | Catalyst | Nucleophile | Product Type | Enantiomeric Excess (ee) | Reference |

| p-Substituted Cinnamyl Alcohol | (DHQD)₂PHAL | H₂O | Optically Active Bromohydrin | Up to 95% | nih.gov |

Cycloaddition Reactions and Heterocycle Formation

The cinnamyl scaffold of this compound can be utilized in cycloaddition reactions and other cyclization strategies to construct complex heterocyclic systems. These reactions are invaluable in synthetic organic chemistry for building molecular diversity.

One approach involves the reaction of cinnamyl alcohol derivatives with other unsaturated systems. For example, research on the reaction of E-α-methylcinnamyl alcohol derivatives with furan (B31954) under acidic conditions has been explored. rsc.org Such reactions can proceed through a stable carbonium ion intermediate to form substituted furans. rsc.org While direct [4+2] cycloadditions (Diels-Alder reactions) are a major class of reactions for forming six-membered rings, other pathways can lead to heterocycle formation. mdpi.comresearchgate.net

Furthermore, allylic alcohols are effective precursors for intramolecular carboamination reactions to synthesize nitrogen-containing heterocycles. nih.gov A method promoted by a Lewis acid like titanium(IV) isopropoxide in hexafluoroisopropanol (HFIP) solvent can trigger a 5- or 6-endo-trig cyclization. This process, initiated by the formation of a cationic intermediate from the allylic alcohol, allows for the simultaneous creation of a C-C and a C-N bond in a single step, yielding substituted pyrrolidines and piperidines stereoselectively. nih.gov

Another strategy involves the palladium-catalyzed or iridium-catalyzed N-allylation of nitrogen heterocycles like imidazoles, benzimidazoles, and purines using cinnamyl derivatives (e.g., cinnamyl carbonates). jst.go.jpnih.gov These reactions can be highly regioselective and enantioselective, providing a direct route to chiral N-allyl heterocycles, which are valuable intermediates in medicinal chemistry. nih.gov

Table 2: Heterocycle Formation from Cinnamyl Alcohol Derivatives This table presents examples of heterocycles synthesized using cinnamyl-type precursors.

| Precursor Type | Reagents | Reaction Type | Heterocyclic Product | Reference |

| Cinnamyl Alcohol Derivative | Furan, Acid | Friedel-Crafts type alkylation | 2-Substituted Furan | rsc.org |

| Allylic Alcohol | Amine, Ti(Oi-Pr)₄, HFIP | Cation-induced carboamination | Substituted Pyrrolidines/Piperidines | nih.gov |

| Cinnamyl Carbonate | Imidazole, Iridium Catalyst | Asymmetric Allylic Alkylation | N-Allyl Imidazole | nih.gov |

Polymerization of this compound Derivatives

Derivatives of this compound can serve as monomers in polymerization reactions to produce novel polymeric materials. The reactivity of the cinnamyl unit or the terminal alcohol group can be harnessed for polymer synthesis.

One documented pathway involves the polymerization of a p-methylcinnamyl derivative, specifically a p-methylcinnamyltrimethylammonium salt. kpi.ua This process proceeds through the formation of a highly reactive vinyl-substituted p-xylylene monomer intermediate. This intermediate can then polymerize rapidly to form both linear poly(p-xylylene) and cyclic dimers. kpi.ua The polymerization can be initiated by treating the ammonium (B1175870) salt with a base. The structure of the resulting polymer depends on the reaction conditions, with both head-to-tail linear polymers and cyclic dimers having been isolated. kpi.ua

More generally, the alcohol functionality of this compound allows it to act as an initiator for ring-opening polymerizations of cyclic monomers like trimethylene carbonate (TMC). mdpi.com Additionally, cinnamyl alcohol and its derivatives can be used as monomers in the production of polymers such as polyesters and polyurethanes. ontosight.ai

Functionalization of the Aromatic Ring in this compound

The aromatic ring of this compound is a substrate for electrophilic aromatic substitution (SₑAr) reactions, allowing for the introduction of various functional groups. wikipedia.org The regiochemical outcome of these substitutions is directed by the existing substituents on the ring: the methyl group and the 3-hydroxy-1-propenyl group.

Electrophilic Aromatic Substitution Strategies

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgdalalinstitute.com The rate and position of this substitution are heavily influenced by the groups already attached to the ring. wikipedia.org

The this compound molecule has two substituents on the benzene (B151609) ring:

Methyl Group (-CH₃): This is an alkyl group, which is an activating substituent. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director. libretexts.org

3-Hydroxy-1-propenyl Group (-CH=CH-CH₂OH): This group's effect is more complex. The vinyl group is generally deactivating due to its sp² hybridized carbons being more electronegative than sp³ carbons. However, it can participate in resonance.

Given that the two substituents are para to each other, substitution will occur at the positions ortho to either the methyl group or the propenol group (which are the same four positions, C2, C3, C5, and C6). The methyl group is a known activating ortho, para-director. The 3-hydroxy-1-propenyl group is also ortho, para-directing. Therefore, electrophilic attack is strongly favored at the positions ortho to the activating methyl group (positions 2 and 6). Steric hindrance from the adjacent propenol chain might slightly influence the ratio of products, but substitution at positions 2 and 6 is the primary expectation.

Halogenation and Nitration of the Methylcinnamyl Scaffold

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions used to functionalize aromatic rings. masterorganicchemistry.com

Halogenation: Aromatic halogenation involves treating the compound with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org For this compound, this reaction is expected to yield a mixture of 2-halo-4-methylcinnamyl alcohol and 3-halo-4-methylcinnamyl alcohol, with the former likely being the major product due to the directing effect of the methyl group. A significant challenge in this reaction is the potential for the halogen to react with the double bond of the cinnamyl side chain via electrophilic addition. nih.gov Careful selection of reagents and reaction conditions is necessary to favor aromatic substitution over addition to the alkene.

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Similar to halogenation, nitration of this compound is expected to occur at the positions ortho to the activating methyl group, yielding 2-nitro-4-methylcinnamyl alcohol and 3-nitro-4-methylcinnamyl alcohol. However, the strongly acidic and oxidizing conditions of standard nitration can cause side reactions, including oxidation of the alcohol group and addition reactions or polymerization at the double bond. archive.org Milder nitrating agents may be required for selective aromatic functionalization.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound This table outlines the expected major products from the halogenation and nitration of the aromatic ring.

| Reaction | Reagents | Expected Major Product(s) | Potential Side Reactions |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-4-methylcinnamyl alcohol | Addition to the C=C double bond |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-methylcinnamyl alcohol | Oxidation of alcohol, reactions at C=C double bond |

Advanced Analytical and Spectroscopic Characterization of P Methylcinnamyl Alcohol

Chromatographic Techniques for Purity Assessment and Separation of p-Methylcinnamyl Alcohol

Chromatography is a cornerstone for the separation and purity assessment of this compound. The choice of technique is dictated by the specific analytical goal, whether it is analyzing volatile components, quantifying the compound, or resolving its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. It combines the high-resolution separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. A carrier gas, usually an inert gas like helium, transports the vaporized sample through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase that interacts differently with various components of the sample, causing them to separate based on their boiling points and polarity. For this compound and related compounds, a quartz capillary column is often employed with a programmed temperature gradient to ensure efficient separation. nih.gov For instance, a study involving the biotransformation of related compounds reported a retention time of 15.5 minutes for α-methylcinnamyl alcohol under their specific GC-MS conditions. unito.it

As each separated component elutes from the column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular "fingerprint." The mass spectrum for this compound can be found in databases and is a key identifier. nih.gov This technique is not only used for identification but also for assessing the purity of a sample by detecting and identifying any volatile impurities. fda.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification of this compound, especially in complex mixtures or when the compound is not sufficiently volatile for GC. The method's strength lies in its high resolution, sensitivity, and adaptability.

A validated HPLC method for quantitative analysis involves several key parameters. japsonline.com A reversed-phase column, such as a C18, is commonly used, where the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture, for example, methanol (B129727)/water or acetonitrile (B52724)/water. researchgate.net Detection is typically achieved using a photodiode array (PDA) or UV detector set at a wavelength where this compound exhibits strong absorbance, owing to its aromatic ring and conjugated double bond.

Method validation according to established guidelines ensures reliability. japsonline.com This includes demonstrating linearity, where a series of standard solutions of known concentrations are analyzed to create a calibration curve. For related cinnamyl derivatives, linearity has been established in ranges such as 1.00–20.00 µg/ml. japsonline.com Other critical validation parameters include the limit of detection (LOD) and limit of quantitation (LOQ), which define the sensitivity of the method. For instance, validated methods for similar compounds have achieved LOD and LOQ values as low as 4.16 ng/ml and 12.48 ng/ml, respectively. japsonline.com The accuracy is confirmed by recovery studies, and precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with relative standard deviations (%RSD) typically required to be below a certain threshold. japsonline.comnih.gov

Chiral Chromatography for Enantiomeric Excess Determination

While this compound itself is achiral, related structures such as α-methylcinnamyl alcohol are chiral and exist as a pair of enantiomers. The principles of chiral chromatography are essential for separating such enantiomers and determining the enantiomeric excess (e.e.) in a sample. This is particularly crucial in fields where stereochemistry dictates biological activity or sensory properties.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.com These separations can be performed using either chiral HPLC or chiral capillary GC. thieme-connect.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for separating a broad range of chiral compounds, including alcohols. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, involving interactions like hydrogen bonding and van der Waals forces. csfarmacie.cz The mobile phase, often a mixture of hexane (B92381) and an alcohol modifier like 2-propanol, can be fine-tuned to optimize selectivity. csfarmacie.cz

Similarly, chiral capillary GC employs columns coated with chiral selectors, frequently derivatized cyclodextrins. chromatographyonline.com The hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin (B1172386) molecule provide a chiral environment that allows for the differential interaction and separation of enantiomers. chromatographyonline.com This technique is highly selective and effective for analyzing chiral volatile compounds. chromatographyonline.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the carbon skeleton and proton environments can be assembled. emerypharma.com

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments

1D NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays distinct signals for each type of proton. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For the parent compound, cinnamyl alcohol, the vinylic protons (H-C=C-H) appear as doublets and doublet of triplets in the region of δ 6-7 ppm, while the methylene (B1212753) protons (-CH₂OH) show a doublet around δ 4.3 ppm. chemicalbook.com For this compound, one would expect a similar pattern with additional signals: a singlet around δ 2.3 ppm for the methyl (-CH₃) protons on the aromatic ring and a characteristic AA'BB' splitting pattern for the four aromatic protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show ten distinct signals. nih.gov Based on data for structurally related compounds, the methyl carbon (-CH₃) appears at a high field (upfield) around δ 21 ppm. rsc.org The carbon of the methylene group (-CH₂OH) is expected around δ 63 ppm. The vinylic carbons (=CH) resonate in the δ 120-140 ppm range, and the aromatic carbons also appear in this region. The carbon bearing the methyl group will be shifted slightly downfield compared to the other aromatic carbons. rsc.orgmagritek.com

The following table summarizes the expected chemical shifts for this compound based on known data for similar structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ar-C H₃ | ~2.3 (s) | ~21 |

| -C H₂OH | ~4.3 (d) | ~63 |

| =C H-CH₂OH | ~6.3 (dt) | ~128 |

| Ar-CH=C H | ~6.6 (d) | ~132 |

| Aromatic C-H | ~7.1-7.3 (m) | ~126-130 |

| Aromatic C (quaternary) | - | ~137-138 |

Note: s=singlet, d=doublet, dt=doublet of triplets, m=multiplet. Actual values may vary depending on the solvent and instrument.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

2D NMR experiments correlate signals from the 1D spectra to reveal through-bond connectivity, confirming the molecular structure piece by piece. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu A COSY spectrum of this compound would show a cross-peak between the vinylic proton at ~6.3 ppm and the adjacent vinylic proton at ~6.6 ppm. It would also show a correlation between the vinylic proton at ~6.3 ppm and the methylene protons of the alcohol group at ~4.3 ppm, confirming the -CH=CH-CH₂OH fragment. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (¹J C-H coupling). libretexts.org For this compound, the HSQC spectrum would show a correlation spot connecting the proton signal at ~2.3 ppm to the carbon signal at ~21 ppm, definitively assigning the methyl group. sdsu.edu Similarly, it would link the methylene protons (~4.3 ppm) to their carbon (~63 ppm) and each vinylic and aromatic proton to its respective carbon atom. libretexts.org

By combining the information from these 1D and 2D NMR experiments, the complete and unequivocal structural assignment of this compound can be achieved.

Stereochemical Assignments via NOESY and Chiral Shift Reagents

The determination of the stereochemistry of this compound, particularly for its chiral analogues or when it is involved in stereospecific reactions, employs advanced Nuclear Magnetic Resonance (NMR) techniques. The (E)- and (Z)-isomers arising from the olefinic double bond are the primary stereochemical consideration for the parent compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is instrumental in confirming the geometric isomerism (E/Z configuration) of the double bond. NOESY detects spatial proximity between protons. For the (E)-isomer of this compound, a NOE correlation would be expected between the olefinic proton and the protons of the methylene (-CH2OH) group, while no significant correlation would be observed with the methyl group protons. Conversely, the (Z)-isomer would show a strong NOE between the olefinic proton and the methyl group protons. These analyses provide unambiguous assignment of the double bond geometry.

Chiral Shift Reagents (CSRs): When dealing with enantiomeric mixtures of derivatives of this compound, such as (R)- and (S)-2-methyl-3-phenyl-1-propanol which can be formed from its reduction, chiral shift reagents are invaluable. These reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers in solution. core.ac.ukharvard.edu This interaction induces differential chemical shifts (the "enantiomeric shift difference") in the NMR spectra of the corresponding protons of the two enantiomers, allowing for their distinction and quantification. harvard.edu While achieving useful resolution can sometimes require testing various reagents and conditions, this method is a powerful tool for determining enantiomeric purity. harvard.edunih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule.

Characteristic Absorption Bands of the Hydroxyl, Aromatic, and Olefinic Groups

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its key functional moieties.

Hydroxyl Group (O-H): A prominent, broad absorption band is observed in the infrared spectrum in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. specac.comlibretexts.org The broadness is due to intermolecular hydrogen bonding.

Aromatic Group (C-H and C=C): The p-substituted benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. libretexts.org In-ring C=C stretching vibrations produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.org A strong band around 820-800 cm⁻¹ is often indicative of para-disubstitution.

Olefinic Group (C=C and =C-H): The carbon-carbon double bond (C=C) stretch results in a medium intensity band around 1650 cm⁻¹. libretexts.org The out-of-plane bending of the =C-H bond in the trans-alkene is expected to show a strong absorption near 965 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1260-1050 cm⁻¹ range. libretexts.org

In Raman spectroscopy, complementary information is obtained. The aromatic ring vibrations often produce strong and sharp signals. For instance, the C=C stretching of the aromatic ring is typically prominent. spectroscopyonline.com The C=C olefinic stretch is also readily observed. While the O-H stretch is generally weak in Raman spectra, the C-H stretching region (2800-3100 cm⁻¹) will show strong bands for both the methyl and aromatic C-H bonds. physicsopenlab.orgedinst.com

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch (H-bonded) | 3500-3200 (broad, strong) | Weak |

| Aromatic | =C-H Stretch | 3100-3000 (medium) | Strong |

| Aromatic | C=C Stretch (in-ring) | 1600-1450 (medium-weak) | Strong |

| Aromatic | C-H Bend (out-of-plane) | 820-800 (strong, p-subst.) | Medium |

| Olefinic | C=C Stretch | ~1650 (medium) | Strong |

| Olefinic | =C-H Bend (out-of-plane) | ~965 (strong, trans) | Medium |

| Alcohol | C-O Stretch | 1260-1050 (strong) | Medium |

| Alkyl | C-H Stretch (methyl) | 2975-2850 (medium) | Strong |

Use of ATR-FTIR for Rapid Material Characterization

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a highly effective method for the rapid analysis of this compound. mt.com This technique allows for the direct examination of liquid or solid samples with minimal to no preparation. mt.com The sample is placed in contact with an ATR crystal (often diamond or zinc selenide), and an evanescent wave penetrates a short distance into the sample. mt.com This makes ATR-FTIR ideal for obtaining high-quality spectra of optically dense or neat samples, eliminating the need for dilutions or creating KBr pellets. mt.com Its speed and simplicity make it a valuable tool for quality control, reaction monitoring, and material identification.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and structural details of organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's elemental composition. For this compound, with a molecular formula of C₁₀H₁₂O, the exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O).

Calculation of Exact Mass:

(10 x 12.000000) + (12 x 1.007825) + (1 x 15.994915) = 148.088815 Da

An HRMS measurement yielding a mass very close to this calculated value confirms the molecular formula C₁₀H₁₂O, distinguishing it from other compounds with the same nominal mass of 148, such as isomers with different formulas (e.g., C₉H₈O₂). bioanalysis-zone.comchimia.ch

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by analyzing its fragmentation patterns. nationalmaglab.orgmdpi.com In an MS/MS experiment, the molecular ion (precursor ion) of this compound (m/z 148.0888) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgnih.gov

The fragmentation of this compound is expected to proceed through several key pathways based on its structure:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18.0106 Da) from the molecular ion, leading to a fragment ion at m/z 130.0782.

Loss of Hydroxymethyl Radical: Cleavage of the C-C bond adjacent to the oxygen can result in the loss of a ·CH₂OH radical (31.0184 Da), forming a stable benzylic-type cation at m/z 117.0704.

Benzylic Cleavage: The most significant fragmentation is often the cleavage of the bond allylic to the double bond and benzylic to the ring system. This would lead to the formation of a highly stabilized p-methyltropylium ion or a related resonance-stabilized cation. Cleavage of the Cα-Cβ bond would generate the p-methylstyrene radical cation at m/z 118, or more likely, the loss of the vinyl alcohol portion to give a p-methylbenzyl cation at m/z 105.0704.

By analyzing the masses of these product ions, the connectivity and structure of the original molecule can be confidently pieced together. mdpi.com

Table 2: Proposed MS/MS Fragmentation for this compound (Precursor Ion: m/z 148.0888)

| Proposed Fragment Ion | Formula of Fragment | Exact Mass (m/z) | Neutral Loss | Formula of Loss |

| [M - H₂O]⁺ | C₁₀H₁₀ | 130.0782 | Water | H₂O |

| [M - CH₂OH]⁺ | C₉H₉ | 117.0704 | Hydroxymethyl radical | ·CH₂OH |

| [M - C₂H₃O]⁺ | C₈H₉ | 105.0704 | Acetaldehyde radical | ·C₂H₃O |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While specific crystallographic data for this compound itself is not extensively reported, analysis of its derivatives and closely related compounds provides significant insight into the expected solid-state behavior and conformational properties of this class of molecules.

The study of derivatives is essential, as the introduction of different functional groups can influence the crystal packing and molecular conformation. Esters, ethers, and coordination complexes are common derivatives studied to understand how modifications to the parent alcohol affect its solid-state architecture. For instance, the analysis of ester derivatives of cinnamates has been a subject of research to understand their mesomorphic (liquid crystal) properties. researchgate.net

Research into the solid-state photochemical behavior of cinnamic acid derivatives, which are structurally analogous to cinnamyl alcohol derivatives, reveals how molecules pack in a crystal lattice. For example, certain substituted cinnamic acids dimerize upon exposure to light to form derivatives of truxinic or truxillic acids, a reaction highly dependent on the crystal packing. researchgate.net

A key area where the crystallography of related structures provides valuable data is in the study of metal complexes. The coordination of a cinnamyl-type ligand to a metal center can lock the molecule into a specific conformation, allowing for detailed structural analysis. A notable example is the synthesis and X-ray diffraction analysis of a π-cinnamyl-palladium complex, which provides precise information about the geometry of the cinnamyl unit when bound to a metal. chinesechemsoc.org

The table below summarizes representative crystallographic data for a derivative closely related to the cinnamyl framework, illustrating the type of detailed structural information that can be obtained.

Table 1: Crystallographic Data for a π-Cinnamyl-Palladium Complex Derivative This table presents data for [PdII(cinnamyl)[(S,R,R)-L10]2]BF4, a complex containing a cinnamyl ligand, providing insight into the solid-state conformation of the cinnamyl moiety. chinesechemsoc.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.567 |

| b (Å) | 20.891 |

| c (Å) | 22.453 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 6834.5 |

| Z | 4 |

| Data sourced from a study on palladium-catalyzed asymmetric allylic alkylation. chinesechemsoc.org |

Furthermore, studies on the crystal structure of 4-methylcinnamic acid, the carboxylic acid analog of this compound, when bound to enzymes, offer detailed views of the molecule's conformation and non-covalent interactions. rsc.org In one such study, 4-methylcinnamic acid was observed to bind to the active site of the enzyme CYP199A4. The crystallographic data showed that the carboxylate group forms crucial interactions with polar amino acid side chains, while the benzene ring engages in hydrophobic interactions, positioning the methyl-substituted para position for enzymatic attack. rsc.org

Computational and Theoretical Studies on P Methylcinnamyl Alcohol

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in p-methylcinnamyl alcohol are fundamental to understanding its physical properties and chemical reactivity. Quantum chemical calculations are indispensable for mapping its potential energy surface and identifying stable conformers.

Density Functional Theory (DFT) Studies of Optimized Structures

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. Based on studies of cinnamyl alcohol, a DFT approach, such as using the B3LYP functional with a basis set like 6-311G**, would be employed to fully optimize the geometry of this compound. researchgate.net

The key conformational variables in this compound include the torsion angles around the C-C single bonds of the propenyl side chain and the orientation of the hydroxyl group. The presence of the para-methyl group is not expected to introduce new stable conformers compared to cinnamyl alcohol, but it will subtly alter the electronic distribution and, consequently, the relative energies of the conformers. For cinnamyl alcohol, a complex conformational landscape has been predicted, with various stable forms arising from the interplay between conjugation and hyperconjugation. researchgate.net A similar analysis for this compound would likely identify several low-energy conformers. The planarity of the cinnamyl system is a critical factor, with s-cis and s-trans isomers being a key consideration, as seen in studies of cinnamaldehyde (B126680) and cinnamic acid. researchgate.net

A representative table of expected relative energies for the conformers of this compound, based on cinnamyl alcohol studies, is presented below. The exact energy differences would require specific calculations for the methylated compound.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (C-C-C-C) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| Skew-gauche | ~120° | ~60° | 0.00 (most stable) |

| Skew-anti | ~120° | ~180° | 0.5 - 1.5 |

| Planar-gauche | ~0° | ~60° | 1.5 - 3.0 |

| Planar-anti | ~0° | ~180° | 2.0 - 4.0 |

| Note: These values are illustrative and based on extrapolations from related molecules. Actual values would require specific DFT calculations. |

Ab Initio Methods for Electronic Structure Investigations

For higher accuracy in electronic structure and energy calculations, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, while more computationally intensive, provide a more rigorous description of electron correlation.

Studies on cinnamyl alcohol have employed MP2 and MP4(SDQ) levels of theory to investigate its conformational behavior, providing benchmark data. researchgate.net For this compound, such calculations would refine the energetic ordering of conformers predicted by DFT. Furthermore, ab initio methods are crucial for accurately describing non-covalent interactions, which can play a role in the stabilization of certain conformers. Research on related aromatic systems has also utilized ab initio calculations to probe excited-state geometries and properties. researchgate.net

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts. nih.gov

For this compound, calculations would be performed on the optimized geometries of the most stable conformers. The predicted chemical shifts would then be averaged based on the Boltzmann population of these conformers at a given temperature. The solvent effect can also be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). Research on other alcohols has shown that while CH proton shifts are less sensitive to the computational method, OH proton shifts are highly dependent on hydrogen bonding and the specific functional used. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Cinnamyl Alcohol (Illustrative for this compound Analysis)

| Carbon Atom | Experimental Shift (ppm) acs.org | Predicted Shift (ppm) (GIAO/DFT) |

| C1 (CH₂OH) | 63.8 | (Calculation dependent) |

| C2 (CH) | 128.5 | (Calculation dependent) |

| C3 (CH) | 131.2 | (Calculation dependent) |

| C-ipso | 136.8 | (Calculation dependent) |

| C-ortho | 126.6 | (Calculation dependent) |

| C-meta | 128.7 | (Calculation dependent) |

| C-para | 127.8 | (Calculation dependent) |

| Note: This table uses experimental data for cinnamyl alcohol to illustrate the type of data generated. Specific predictions for this compound would require dedicated calculations, which would also include the signal for the para-methyl carbon. |

Simulation of IR and Raman Spectra for Vibrational Assignments

Theoretical vibrational analysis through frequency calculations is a standard output of geometry optimization procedures in quantum chemistry. These calculations provide the harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra. This theoretical data is instrumental in assigning the vibrational modes observed in experimental spectra.